1,8-Anthracenedinitrile, 9,10-dihydro-9,10-dioxo-
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Overview
Description
9,10-Dioxo-9,10-dihydroanthracene-1,8-dicarbonitrile is an organic compound derived from anthracene It is characterized by the presence of two oxo groups at the 9 and 10 positions and two cyano groups at the 1 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,8-dicarbonitrile typically involves the oxidation of 9,10-dihydroanthracene derivatives. One common method is the oxidation of 9,10-dihydroanthracene using molecular oxygen in the presence of a catalyst such as activated carbon. The reaction is carried out in a solvent like xylene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar oxidation processes on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-1,8-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Molecular oxygen, activated carbon, xylene.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Amino or alkoxy-substituted anthracene derivatives.
Scientific Research Applications
9,10-Dioxo-9,10-dihydroanthracene-1,8-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various anthracene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,8-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxo and cyano groups play a crucial role in its reactivity and binding affinity. For example, the compound can act as a ligand for metal ions, facilitating various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of cyano groups.
9,10-Dihydroanthracene: Lacks the oxo and cyano groups, making it less reactive.
Anthraquinone: Contains oxo groups but lacks the cyano groups, leading to different chemical properties.
Properties
Molecular Formula |
C16H6N2O2 |
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Molecular Weight |
258.23 g/mol |
IUPAC Name |
9,10-dioxoanthracene-1,8-dicarbonitrile |
InChI |
InChI=1S/C16H6N2O2/c17-7-9-3-1-5-11-13(9)16(20)14-10(8-18)4-2-6-12(14)15(11)19/h1-6H |
InChI Key |
RXIDUQGGXYHIKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C#N)C#N |
Origin of Product |
United States |
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